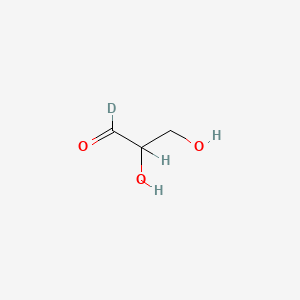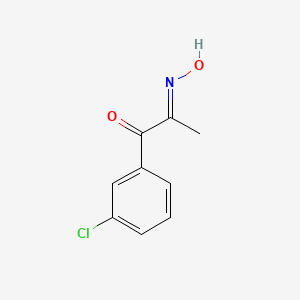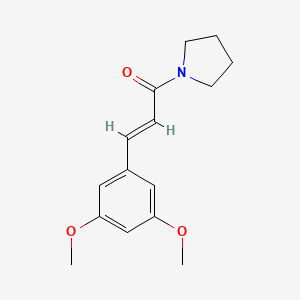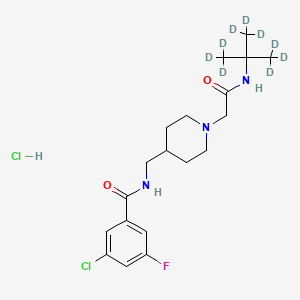
DL-Glyceraldehyde-1-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Glyceraldehyde-1-d is a deuterium-labeled form of glyceraldehyde, a simple monosaccharide. It is an important compound in biochemical research due to its role as an intermediate in various metabolic pathways. The presence of deuterium, a stable isotope of hydrogen, makes it particularly useful in studies involving metabolic tracing and reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
DL-Glyceraldehyde-1-d can be synthesized through the deuteration of glyceraldehyde. One common method involves the reduction of deuterated dihydroxyacetone using a suitable reducing agent. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced in bulk by chemical companies that specialize in isotopically labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
化学反应分析
Types of Reactions
DL-Glyceraldehyde-1-d undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to glycerol.
Condensation: It can participate in aldol condensation reactions to form more complex sugars.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Condensation: Aldol condensation typically requires a base such as sodium hydroxide (NaOH) or an acid catalyst.
Major Products
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: More complex sugars like hexoses and pentoses.
科学研究应用
DL-Glyceraldehyde-1-d is widely used in scientific research due to its unique properties:
Chemistry: It is used in studies involving reaction mechanisms and isotope effects.
Biology: It serves as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Medicine: It is used in research on metabolic disorders and the development of diagnostic tools.
Industry: It is used in the synthesis of isotopically labeled compounds for various applications
作用机制
DL-Glyceraldehyde-1-d exerts its effects primarily through its involvement in metabolic pathways. The deuterium label allows researchers to trace its incorporation and transformation in biochemical reactions. It interacts with enzymes involved in glycolysis and other metabolic processes, providing insights into the dynamics of these pathways .
相似化合物的比较
Similar Compounds
DL-glyceraldehyde: The non-deuterated form of glyceraldehyde.
D-glyceraldehyde: The enantiomer of glyceraldehyde.
L-glyceraldehyde: The other enantiomer of glyceraldehyde
Uniqueness
DL-Glyceraldehyde-1-d is unique due to the presence of the deuterium label, which makes it particularly valuable in studies requiring isotopic tracing. This allows for more precise tracking of metabolic pathways and reaction mechanisms compared to its non-deuterated counterparts .
属性
IUPAC Name |
1-deuterio-2,3-dihydroxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-MICDWDOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
